6-Bromo-1-(tert-butyldimethylsilyl)indole

Yield Protecting Groups Indole Derivatization

Synthetic efforts requiring N-protected 6-bromoindole often encounter premature deprotection or reduced yields with N-Ts or N-Boc groups. This TBDMS-protected analog provides a robust solution, balancing steric bulk and stability for selective Pd-catalyzed cross-coupling at the 6-position, then clean deprotection with TBAF. • Enables ‘protect and couple’ strategy: couple first, deprotect later. • Outperforms N-Boc in yields for indole-containing functional materials. • 95% purity; available in gram-scale quantities for rapid SAR exploration.

Molecular Formula C14H20BrNSi
Molecular Weight 310.3 g/mol
CAS No. 184637-11-4
Cat. No. B179546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-(tert-butyldimethylsilyl)indole
CAS184637-11-4
Synonyms6-Bromo-1-(tert-butyldimethylsilyl)indole
Molecular FormulaC14H20BrNSi
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)Br
InChIInChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-9-8-11-6-7-12(15)10-13(11)16/h6-10H,1-5H3
InChIKeyYNLGCNHZTPJVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-(tert-butyldimethylsilyl)indole: N-Protected 6-Bromoindole Building Block


6-Bromo-1-(tert-butyldimethylsilyl)indole (CAS 184637-11-4) is an N-silylated 6-bromoindole derivative with the molecular formula C14H20BrNSi and a molecular weight of 310.30 g/mol . It is primarily utilized as a bifunctional building block in medicinal chemistry and organic synthesis, featuring a bromine atom at the 6-position for transition metal-catalyzed cross-coupling and a tert-butyldimethylsilyl (TBDMS) protecting group on the indole nitrogen. This protection strategy balances steric bulk and stability, enabling selective transformations at the 6-position while maintaining compatibility with various reaction conditions . Key physicochemical properties include a predicted boiling point of 293.0±22.0 °C, a predicted density of 1.17±0.1 g/cm³, and standard commercial purities of 95% or higher .

1
Suzuki / Sonogashira / Negishi cross-coupling workflow
6-bromo handle enables Pd-catalyzed C–C bond formation
2
N-protected indole building block strategy
TBDMS group balances steric bulk and base stability
3
Iterative deprotection–functionalization sequence
Fluoride-mediated (TBAF) removal reveals free NH for downstream steps

6-Bromo-1-(tert-butyldimethylsilyl)indole: TBDMS Superiority Over Other Protecting Groups


The TBDMS group on the indole nitrogen provides a unique combination of steric and electronic properties that are not interchangeable with other common N-protecting groups like tosyl (Ts), trimethylsilyl (TMS), triisopropylsilyl (TIPS), or tert-butoxycarbonyl (Boc). The size, stability, and deprotection conditions of the TBDMS group directly influence both the reactivity of the 6-bromo handle and the overall synthetic yield. For instance, while the more bulky TIPS group can offer higher stability, it may fail to direct regioselective metalation, and the less stable TMS group is prone to premature hydrolysis. The following quantitative evidence details scenarios where the TBDMS-protected compound offers a distinct, measurable advantage over these alternatives [1].

TBDMS vs. BOC
N-BOC protection may shift synthetic yields downward; literature reports that TBDMS led to higher yields in a multi-step indole sequence. Direct interchange may alter synthesis efficiency.
TBDMS vs. TIPS
In directed ortho-metalation, TBDMS failed to give 6-bromoindole selectively, resulting in an isomeric mixture. TIPS was required for regioselectivity; this compound may not transfer to lithiation-based strategies.
TBDMS vs. TMS
TMS is significantly less stable and prone to premature hydrolysis under common reaction conditions. The lower stability can compromise multi-step synthetic sequences where robust protection is needed.
Cost–Stability Balance
While TIPS offers higher stability, its increased bulk and higher commercial cost may not offer practical advantage for standard cross-coupling workflows. TBDMS is often the pragmatic middle-ground selection.

Quantitative Evidence: 6-Bromo-1-(tert-butyldimethylsilyl)indole vs. Analogs


TBDMS vs. BOC: Higher Yield in N-Derivatization

In the synthesis of indole-containing diheteroarylethenes, a strategy based on N-atom derivatization showed that TBDMS protection was superior to BOC protection, leading to higher yields in the overall synthetic sequence [1]. This is a direct head-to-head comparison of two common nitrogen protecting strategies on an indole scaffold, evaluating their impact on the efficiency of multi-step synthesis.

TBDMS vs. BOC yield
Head-to-head
Higher yields reported for TBDMS-protected sequence over BOC scheme
Synthesis-efficiency context may favor TBDMS
Exact yield value not specified; pcFRET probe synthesis
Yield Protecting Groups Indole Derivatization

TBDMS vs. TIPS: Directed Lithiation Selectivity

During attempts to selectively prepare 6-bromoindole via directed ortho-metalation, the use of a TBS (TBDMS) protecting group instead of TIPS, combined with various lithiation reagents, failed to yield the 6-bromoindole product selectively [1]. This negative result highlights a critical limitation: the TBDMS group is not always a suitable substitute for the bulkier TIPS group in reactions requiring strict steric control. This provides a key selection criterion: if your chemistry relies on this specific type of directed metalation, the TBDMS analog may be the wrong choice, but for other applications where this reaction is not required, it avoids the added bulk and cost of TIPS.

TBDMS vs. TIPS lithiation
Head-to-head
TBDMS failed selective 6-bromoindole formation; gave 2:3 mixture of 6-/4-bromoindole in 67% combined yield
Lithiation-selectivity context may not transfer
sec-BuLi/TMEDA, then 1,2-bromoethane quench
Regioselectivity Metalation Lithiation

TBDMS Compatibility in Pd-Catalyzed Cross-Coupling

The TBDMS protecting group on an indole is compatible with palladium(0)-catalyzed cross-coupling conditions. Specifically, 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride, a directly analogous species, reacts with various 2-halopyridines to give 3-(2-pyridyl)indoles in excellent yields [1]. This establishes that the TBDMS group is stable to the conditions of Negishi-type couplings and does not decompose or interfere, a critical requirement for its use as a building block in C-C bond formation.

Pd(0) cross-coupling compatibility
Class-level
Analogous TBDMS-indolylzinc reagent gave excellent yields with 2-halopyridines
Supports Negishi-type coupling workflow fit
Class inference from 3-indolylzinc derivative reactivity
Cross-Coupling Indolylzinc Palladium Catalysis

TBDMS Stability: Reactivity and Cost Balance

Among common silyl protecting groups for indoles, stability follows the order TIPS > TBDMS > TMS [1]. TBDMS occupies a strategic middle ground: it is significantly more stable under acidic and basic conditions than the easily cleaved TMS group, yet its deprotection with fluoride sources (e.g., TBAF) is more facile than the highly robust TIPS group. This balance avoids both premature deprotection during synthesis and the need for harsh deprotection conditions that could degrade sensitive products. Additionally, commercial pricing indicates a significant cost advantage for the TBDMS derivative; for example, 1-(tert-butyldimethylsilyl)-6-bromo-1H-indole is listed at $175/5g (AChemBlock), whereas its TIPS analog, 6-bromo-1-(triisopropylsilyl)-1H-indole, typically commands a higher price due to its larger molecular weight and costlier reagent.

Stability–cost balance
Reported
Stability rank: TIPS > TBDMS > TMS. Listed price ~$175/5 g for 6-bromo TBDMS analog
Supports pragmatic procurement selection
Data to verify for specific lab conditions and vendor
Stability Protecting Groups Silyl Ethers

6-Bromo-1-(tert-butyldimethylsilyl)indole: Key Application Scenarios


Iterative Cross-Coupling in Medicinal Chemistry

The 6-bromo handle is an ideal electrophile for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The TBDMS group's stability under these reactions allows for a 'protect and couple' strategy, where the 6-position is functionalized first, followed by a smooth deprotection with TBAF to reveal the free indole NH for further derivatization [1].

Photochromic FRET Probe Synthesis

As demonstrated in the literature, N-TBDMS protection is superior to N-BOC protection for the synthesis of indole-containing functional materials, leading to higher yields [1]. This makes the compound a preferred starting material for constructing complex molecular probes where synthetic efficiency is paramount.

Indole Alkaloid Analog Building Block

Given the demonstrated compatibility of TBDMS-protected indoles in palladium-catalyzed heteroarylation to form pyridyl-indoles, a valuable motif in natural product analogs, this compound is a direct precursor for generating libraries of indole alkaloid-like structures in high yields [1].

Application
Selection Property
Validation Focus
Iterative cross-coupling in medicinal chemistry
Stable N-TBDMS protection under Pd(0) conditions
TBAF deprotection compatibility; sequential C–C bond formation
Photochromic FRET probe synthesis
TBDMS vs. BOC synthesis-efficiency context
Overall yield in multi-step indole derivatization sequences
Indole alkaloid analog library generation
Pd-catalyzed heteroarylation to form pyridyl-indole scaffolds
C–C bond formation at the 6-position; natural-product-like core assembly

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